2-Fluoro-3,5-dimethylphenol
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Overview
Description
2-Fluoro-3,5-dimethylphenol is an organic compound that belongs to the class of fluorinated phenols It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,5-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
For large-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the direct fluorination of 3,5-dimethylphenol using elemental fluorine gas in the presence of a catalyst. This method allows for high yields and can be easily scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3,5-dimethylbenzaldehyde or 2-fluoro-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-fluoro-3,5-dimethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- 3-Fluoro-5-methylphenol
- 2-Chloro-3,5-dimethylphenol
Uniqueness
2-Fluoro-3,5-dimethylphenol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H9FO |
---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
2-fluoro-3,5-dimethylphenol |
InChI |
InChI=1S/C8H9FO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 |
InChI Key |
ZHWSVHSIQRTGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)F)C |
Origin of Product |
United States |
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